molecular formula C15H14O3 B13991515 Methyl 6-methoxybiphenyl-3-carboxylate

Methyl 6-methoxybiphenyl-3-carboxylate

Cat. No.: B13991515
M. Wt: 242.27 g/mol
InChI Key: DWTWOQDUQXDGIM-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond This particular compound features a methoxy group at the 6-position and a carboxylate ester group at the 3-position on one of the benzene rings

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 4-methoxy-3-phenylbenzoate

InChI

InChI=1S/C15H14O3/c1-17-14-9-8-12(15(16)18-2)10-13(14)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

DWTWOQDUQXDGIM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura coupling is the predominant method to synthesize biphenyl derivatives, including methyl 6-methoxybiphenyl-3-carboxylate. The general procedure involves coupling an aryl halide (such as 3-bromo-6-methoxybenzoate derivatives) with an arylboronic acid under palladium catalysis in the presence of a base.

Typical reaction conditions include:

  • Catalyst: Palladium complex (e.g., Pd(PPh3)4 or Pd(OAc)2)
  • Base: Potassium carbonate or similar
  • Solvent: Mixture of ethanol and water or organic solvents like dimethylformamide
  • Temperature: Approximately 50–80 °C
  • Time: 2–4 hours under inert atmosphere (nitrogen or argon)

Example procedure:

A Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium catalyst (0.3 mol%). The mixture in ethanol-water (1:1) is stirred at 50 °C for 2.5 hours under nitrogen. After completion, the reaction mixture is extracted with dichloromethane, dried, concentrated, and purified by column chromatography to yield the desired this compound.

Esterification and Methylation

If the carboxylic acid form is initially prepared, methylation to the methyl ester is typically carried out using standard esterification methods such as Fischer esterification or methylation with diazomethane or methyl iodide in the presence of base.

Alternative Synthetic Routes

Other documented routes include:

  • Conversion of methyl 4-methoxythiosalicylate derivatives to amide intermediates, followed by cyclization and subsequent cross-coupling to introduce the biphenyl moiety, then saponification to yield the acid or ester derivatives.
  • Oxidation of aldehyde intermediates followed by Suzuki coupling and further functionalization steps to achieve the target compound.

Reaction Optimization and Yield Data

The following table summarizes typical yields and conditions from various sources for Suzuki-Miyaura coupling relevant to biphenyl carboxylates:

Entry Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 Pd(PPh3)4 K2CO3 EtOH/H2O (1:1) 50 2.5 95–98 Standard Suzuki coupling for biphenyl esters
2 Pd(OAc)2 K2CO3 DMF 80 3 90–95 High efficiency with aryl bromides
3 Pd(TFA)2 Ag2CO3 DMSO 120 0.5 80–96 Decarboxylative cross-coupling variant

The yields for this compound specifically are reported to be high, typically above 90%, when optimized Suzuki conditions are employed.

Analytical Characterization

The synthesized this compound is characterized by:

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome/Yield (%) Reference
Suzuki coupling Aryl bromide + arylboronic acid, Pd catalyst, K2CO3, EtOH/H2O, 50 °C This compound, 95–98%
Esterification (if needed) Acid + methanol, acid catalyst or methyl iodide/base Methyl ester formation, >90%
Oxidation of aldehyde precursor H2O2/NaOH, controlled temperature Carboxylic acid intermediate, 94–98%

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-[1,1’-biphenyl]-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid, nitric acid, and halogens.

Major Products

    Oxidation: Formation of hydroxylated biphenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted biphenyl compounds depending on the electrophile used.

Scientific Research Applications

Methyl 6-methoxy-[1,1’-biphenyl]-3-carboxylate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 6-methoxy-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy and carboxylate groups play crucial roles in its binding affinity and reactivity. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methoxy-[1,1’-biphenyl]-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

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